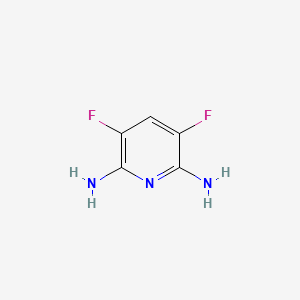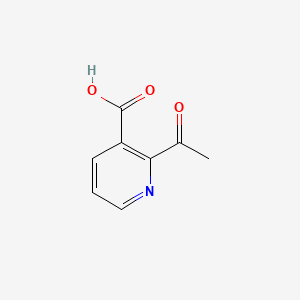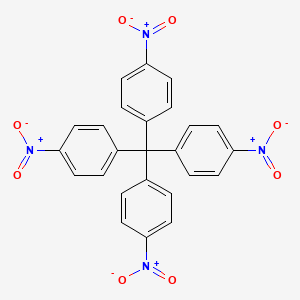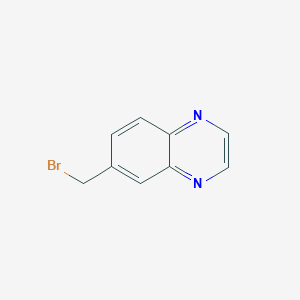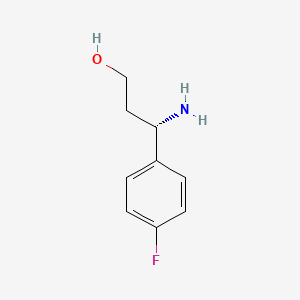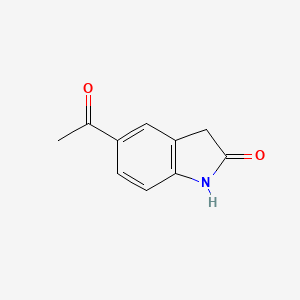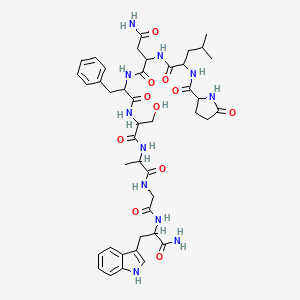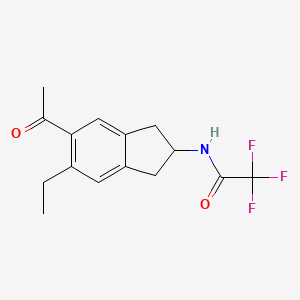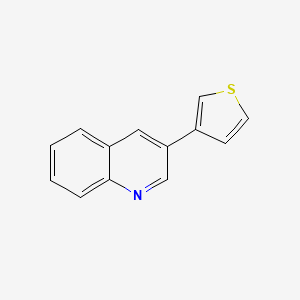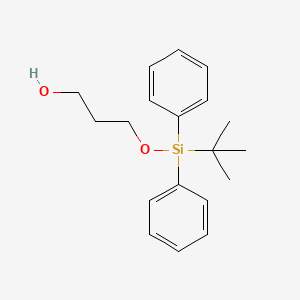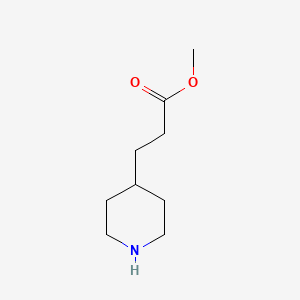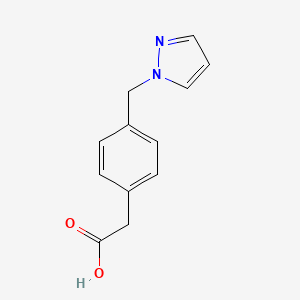
3-fluoro-4-(1H-imidazol-1-yl)aniline
Overview
Description
“3-fluoro-4-(1H-imidazol-1-yl)aniline” is a biochemical used for proteomics research . It has a molecular formula of C9H8FN3 and a molecular weight of 177.18 .
Molecular Structure Analysis
The InChI code for “3-fluoro-4-(1H-imidazol-1-yl)aniline” is 1S/C9H8FN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-fluoro-4-(1H-imidazol-1-yl)aniline” is a powder at room temperature . It has a molecular weight of 177.18 .Scientific Research Applications
OLED Phosphorescent Emitters
This compound can be used as a building block for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters. These are crucial for creating blue phosphorescent emitters in OLED technology, enhancing display and lighting solutions .
Pharmaceutical Intermediates
It serves as an intermediate component in pharmaceuticals, particularly in the preparation of drugs like Nilotinib, which is used for treating various leukaemias, including chronic myeloid leukaemia (CML) .
Anticancer Research
Imidazole-containing compounds like 3-fluoro-4-(1H-imidazol-1-yl)aniline have been synthesized and evaluated for anticancer activity against different cell lines .
Synthesis of Functional Molecules
Imidazoles are a significant structural motif in functional molecules. They are utilized in various applications, and the development of novel methods for their synthesis is strategically important .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Imidazole derivatives, such as “3-fluoro-4-(1H-imidazol-1-yl)aniline”, have been studied for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of this compound could involve further exploration of these properties and potential applications in drug development.
properties
IUPAC Name |
3-fluoro-4-imidazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-8-5-7(11)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVZRRTTOEITN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(1H-imidazol-1-yl)aniline | |
CAS RN |
190200-19-2 | |
| Record name | 3-fluoro-4-(1H-imidazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


